(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1823198-80-6
VCID: VC2900003
InChI: InChI=1S/C10H9ClF3N3O2/c11-6-7(10(12,13)14)15-4-16-8(6)17-3-1-2-5(17)9(18)19/h4-5H,1-3H2,(H,18,19)/t5-/m0/s1
SMILES: C1CC(N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O
Molecular Formula: C10H9ClF3N3O2
Molecular Weight: 295.64 g/mol

(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid

CAS No.: 1823198-80-6

Cat. No.: VC2900003

Molecular Formula: C10H9ClF3N3O2

Molecular Weight: 295.64 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid - 1823198-80-6

Specification

CAS No. 1823198-80-6
Molecular Formula C10H9ClF3N3O2
Molecular Weight 295.64 g/mol
IUPAC Name (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H9ClF3N3O2/c11-6-7(10(12,13)14)15-4-16-8(6)17-3-1-2-5(17)9(18)19/h4-5H,1-3H2,(H,18,19)/t5-/m0/s1
Standard InChI Key PHTRNVBSQHBDHH-YFKPBYRVSA-N
Isomeric SMILES C1C[C@H](N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O
SMILES C1CC(N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O
Canonical SMILES C1CC(N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Classification

Basic Identification

(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid is identified by its CAS number 1823198-80-6. This compound belongs to the broader class of pyrimidine derivatives, specifically those containing a pyrrolidine moiety. The molecule incorporates several key functional groups, including a carboxylic acid, a heterocyclic pyrimidine ring, and halogen substituents that significantly influence its chemical behavior and potential biological activities.

The compound's stereochemistry is specifically defined with the (2S) designation indicating the absolute configuration at the chiral center on the pyrrolidine ring. This stereochemical specificity is critical for its potential biological interactions, as the spatial arrangement of atoms often determines the efficacy and selectivity of bioactive compounds in their interactions with biological targets.

Structural Components

The structure of the compound can be broken down into three main components: the pyrrolidine ring with a carboxylic acid substituent, the pyrimidine core, and the halogen substituents (chlorine and trifluoromethyl group). These structural elements create a molecule with a unique three-dimensional architecture that influences its physicochemical properties and biological behavior.

The pyrrolidine ring provides a rigid cyclic structure with the carboxylic acid group positioned in a specific spatial orientation due to the (2S) stereochemistry. The pyrimidine core serves as a linking structure between the pyrrolidine ring and the halogen substituents, while also contributing to potential hydrogen bonding and π-stacking interactions in biological systems.

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid provide essential information for understanding its behavior in various environments and applications. The basic molecular characteristics of the compound are summarized in the following table:

PropertyValue
Molecular FormulaC10H9ClF3N3O2
Molecular Weight295.64 g/mol
AppearanceSolid (typical for similar compounds)
ChiralityContains one stereocenter (2S configuration)

The presence of the trifluoromethyl group typically enhances lipophilicity and metabolic stability, which are important considerations in drug design. The chlorine substituent further contributes to the compound's lipophilicity and can influence binding interactions with biological targets.

Structural Features

The structural arrangement of (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid includes several noteworthy features that contribute to its chemical behavior:

  • The carboxylic acid group provides acidic properties and potential for salt formation or esterification

  • The pyrrolidine nitrogen creates a basic center that can participate in acid-base reactions

  • The pyrimidine ring introduces aromaticity and potential for π-stacking interactions

  • The chlorine atom and trifluoromethyl group add lipophilicity and electronic effects that modify reactivity

These structural elements collectively determine the compound's solubility, acid-base behavior, and potential interactions with biological macromolecules.

Synthesis and Production

Synthetic Challenges

Several synthetic challenges are commonly encountered in the preparation of compounds like (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid:

  • Maintaining stereochemical integrity throughout the synthetic sequence

  • Achieving selective substitution on the pyrimidine ring

  • Controlling the regioselectivity of reactions

  • Purification of intermediates and final products

  • Scaling up reactions for larger production volumes

These challenges necessitate careful selection of reaction conditions, protecting group strategies, and purification methods to obtain the desired compound with high purity and stereochemical integrity.

Research and Development Status

Current Research Directions

(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid represents an area of ongoing interest in medicinal chemistry research. The compound's structural complexity and potential biological activities make it a valuable candidate for further investigation in pharmaceutical development.

Research efforts may focus on:

  • Optimization of synthetic routes to improve yields and scalability

  • Exploration of structure-activity relationships through the synthesis of analogs

  • Evaluation of biological activities against specific targets

  • Assessment of pharmacokinetic properties and toxicity profiles

  • Investigation of potential therapeutic applications

The development of efficient synthetic methodologies for the preparation of this and related compounds continues to be an important area of research in organic and medicinal chemistry.

Analytical Methods and Characterization

Identification Techniques

The characterization and analysis of (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid would typically employ a range of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for absolute configuration determination

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Elemental analysis for composition verification

These techniques collectively provide comprehensive characterization of the compound's structure, purity, and physicochemical properties.

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